Avapritinib (BLU-285) is a potent and highly selective type I tyrosine kinase inhibitor. [] It is a synthetically designed small molecule with a specific focus on targeting mutant forms of KIT and platelet-derived growth factor receptor alpha (PDGFRA). [, ] These receptors are essential in cell signaling pathways, particularly in the growth and proliferation of specific cell types. Avapritinib is widely studied in scientific research, particularly in cancer biology, due to its ability to inhibit the activity of these mutated receptors, which are often implicated in the development and progression of various cancers. [, , , ] Its selective inhibition of mutated forms makes it a valuable tool for researchers investigating targeted therapies for cancer. [, ]
Avapritinib functions by selectively binding to and inhibiting the active conformation of mutated KIT and PDGFRA kinases. [, , ] This binding prevents the autophosphorylation of these receptors, effectively blocking their downstream signaling pathways. [] The D816V mutation in KIT, a common mutation in systemic mastocytosis (SM), is effectively targeted by Avapritinib. [, , , , ] It also effectively targets the D842V mutation in PDGFRA, prevalent in gastrointestinal stromal tumors (GIST). [, , , , ] This selective inhibition of mutated receptors is a key feature contributing to Avapritinib's targeted therapeutic potential in various cancers. [, ] Resistance to Avapritinib can arise through secondary mutations in the kinase domain of PDGFRA, highlighting the dynamic interplay between the drug and the target receptor. []
Gastrointestinal Stromal Tumors (GIST)* Targeting PDGFRA D842V mutation: Avapritinib shows significant activity against GIST with the PDGFRA D842V mutation, which is typically resistant to other tyrosine kinase inhibitors (TKIs). [, , , , ] This activity makes it a first-line treatment option for this specific GIST subtype. []* Activity in later-line treatment: Avapritinib has demonstrated clinical benefit in patients with GIST who have progressed on multiple lines of prior therapies, including imatinib, sunitinib, and regorafenib. [, , , ]* Targeting specific KIT mutations: Avapritinib has shown promising activity against GIST harboring specific KIT activation loop (exon 17) and juxtamembrane (exon 11) mutations, particularly in those without ATP-binding pocket mutations. []* Patient-derived xenograft (PDX) models: In preclinical PDX models of GIST with different KIT mutations, Avapritinib has demonstrated significant antitumor activity, showing superior or equal efficacy compared to standard TKIs. []* Combination therapy: Preliminary evidence suggests that Avapritinib in combination with sunitinib might be effective in refractory GIST after failure of standard treatments. []
Systemic Mastocytosis (SM)* Effective control of advanced SM: Avapritinib has shown impressive activity in patients with advanced SM (AdvSM), including aggressive SM, SM with an associated hematologic neoplasm (SM-AHN), and mast cell leukemia (MCL). [, , , ] It has demonstrated rapid, deep, and durable responses, regardless of AdvSM subtype, prior therapy, or presence of high-risk co-mutations. [, , ]* Reduction of mast cell burden: Avapritinib has consistently shown significant reductions in mast cell burden in the bone marrow and skin of patients with SM, leading to improvements in disease histopathology. [, , ]* Impact on mast cell phenotype: Avapritinib treatment has been associated with reductions in the proportion of CD25+ and CD30+ mast cells in bone marrow biopsies, suggesting a normalization of mast cell immunophenotype. []* Combination therapy potential: While Avapritinib effectively controls mast cell disease features, progression of the AHN component in SM-AHN remains a concern, highlighting the need for combination therapies with AHN-directed agents. [, ] A phase 1 study investigating the combination of Avapritinib and decitabine in patients with SM-AHN is planned. []
Other Cancers* Pediatric high-grade glioma (pHGG): Preclinical studies and early clinical experience suggest that Avapritinib holds promise for treating pHGG, particularly those with PDGFRA alterations, given its CNS penetration and potent activity against mutant PDGFRA. [, , , , ]* Mucosal metastatic melanoma: A case report describes successful treatment with Avapritinib in a patient with metastatic vulvar melanoma harboring a KIT exon 17 mutation, highlighting its potential for treating mucosal melanomas with specific KIT mutations. []* Pediatric solid tumors: A phase 1/2 study is investigating the safety, efficacy, and pharmacokinetics of Avapritinib in pediatric patients with KIT/PDGFRA-mutant solid tumors. [, ]
Multidrug Resistance (MDR)* Reversal of MDR: Avapritinib has shown the potential to reverse multidrug resistance mediated by ABCB1 and ABCG2 transporters in cancer cell lines. [, ] This activity suggests it could be used in combination with conventional chemotherapy to enhance treatment efficacy in patients with MDR tumors. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: